molecular formula C14H15N3O3S B3019867 ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-41-7

ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B3019867
CAS No.: 900002-41-7
M. Wt: 305.35
InChI Key: ZGULQRMLHBQDFH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a pyrimidine ring fused with a pyridine moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

In a typical procedure, an aldehyde, ethyl acetoacetate, and urea are combined in ethanol with a catalytic amount of hydrochloric acid. The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-{[(pyridin-2-yl)methyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine moiety, which can enhance its biological activity and selectivity.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)16-14(19)17-12(11)21-8-10-6-4-5-7-15-10/h4-7H,3,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULQRMLHBQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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